RBC10

Descripción

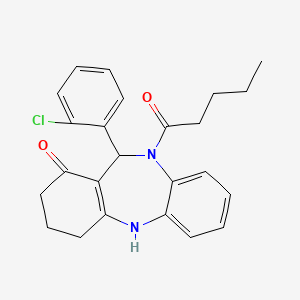

Structure

3D Structure

Propiedades

IUPAC Name |

6-(2-chlorophenyl)-5-pentanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2/c1-2-3-15-22(29)27-20-13-7-6-11-18(20)26-19-12-8-14-21(28)23(19)24(27)16-9-4-5-10-17(16)25/h4-7,9-11,13,24,26H,2-3,8,12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERBEDAMDXRGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RBC10 in the Ral Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-like (Ral) small GTPases, RalA and RalB, are critical mediators of Ras-driven oncogenesis, playing significant roles in tumor growth and metastasis. Their activation is tightly regulated by guanine nucleotide exchange factors (RalGEFs), which are themselves downstream effectors of Ras. The development of inhibitors targeting the Ral pathway presents a promising therapeutic strategy for a multitude of Ras-mutant cancers. This technical guide provides a comprehensive overview of the mechanism of action of RBC10, a small molecule inhibitor of Ral GTPases. We will delve into its allosteric mode of inhibition, present quantitative data on its efficacy, detail the experimental protocols used for its characterization, and provide visual representations of the associated signaling pathways and experimental workflows.

The Ral Signaling Pathway

The Ral pathway is a crucial branch of the broader Ras signaling network. In response to upstream signals, Ras becomes activated and, in turn, activates RalGEFs. These RalGEFs then facilitate the exchange of GDP for GTP on Ral proteins, leading to their activation. Active, GTP-bound RalA and RalB interact with a variety of downstream effectors to regulate cellular processes such as cell adhesion, membrane trafficking, and mitochondrial fission.[1] Key effectors include RalBP1 (also known as RLIP76), Sec5, Exo84, and phospholipase D1.[1]

This compound: An Allosteric Inhibitor of Ral GTPases

This compound was identified through protein structure analysis and virtual screening as a small molecule that binds to the GDP-bound form of Ral.[1] Unlike competitive inhibitors that target the nucleotide-binding pocket, this compound binds to an allosteric site.[1] This site is formed by the switch-II region (amino acids 70-77), helix α2 (amino acids 78-85), and one face of helix α3 of the Ral protein.[1]

The proposed mechanism of action for this compound is the stabilization of the inactive, GDP-bound conformation of Ral.[1] By binding to this allosteric pocket, this compound is thought to lock the Ral protein in a state that is unable to be activated by RalGEFs, thereby preventing downstream signaling.[1] A key consequence of this is the inhibition of the interaction between Ral and its effector, RalBP1.[1] It is important to note that this compound does not inhibit the binding of GTP or GDP to RalA directly.[1]

References

An In-depth Technical Guide to the RBC10 Compound: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBC10 is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent. It functions by disrupting the crucial protein-protein interaction between the Ral GTPases and their effector, RALBP1 (also known as RLIP76). This inhibition impedes Ral-mediated cellular processes that are critical for tumor growth and metastasis. This technical guide provides a comprehensive overview of the this compound compound, including its chemical structure, a detailed synthesis protocol, quantitative biological data, and an elucidation of its mechanism of action within the Ral signaling pathway.

This compound Compound Structure

This compound is a pyrano[2,3-c]pyrazole derivative. Its chemical structure is defined by a fused heterocyclic core.

Chemical Name: 6-amino-4-(4-chlorophenyl)-1,3-dimethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula: C₂₄H₂₅ClN₂O₂

CAS Number: 362503-73-9

SMILES: O=C1CCCC2=C1C(N(C3=CC=C=C3N2)C(CCCC)=O)C4=CC=C=C4Cl

Synthesis of this compound

The synthesis of this compound is based on a multi-component reaction that is characteristic of the synthesis of dihydropyrano[2,3-c]pyrazoles.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound and its analogs generally follows a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a 1,3-disubstituted-1H-pyrazol-5(4H)-one.

Materials:

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Malononitrile

-

1,3-disubstituted-1H-pyrazol-5(4H)-one

-

Solvent (e.g., ethanol)

-

Catalyst (e.g., a basic catalyst like piperidine or a Lewis acid)

General Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the 1,3-disubstituted-1H-pyrazol-5(4H)-one (1 mmol) is prepared in the chosen solvent (e.g., 10 mL of ethanol).

-

A catalytic amount of the selected catalyst is added to the reaction mixture.

-

The reaction mixture is then heated under reflux for a specified period (typically several hours) and monitored by thin-layer chromatography (TLC) to assess completion.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials and catalyst.

-

The final product is then purified, typically by recrystallization from an appropriate solvent, to yield the desired 6-amino-1,3-disubstituted-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative, such as this compound.

-

The structure and purity of the synthesized compound are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Experimental Workflow

Synthetic workflow for this compound.

Quantitative Biological Data

This compound has been evaluated for its ability to inhibit cancer cell growth in both in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| H2122 | Lung Cancer | Data not specified in the provided context |

| BQU057 (derivative) | Lung Cancer | Data not specified in the provided context |

| BQU082 (derivative) | Lung Cancer | Data not specified in the provided context |

IC₅₀ values represent the concentration of the compound required to inhibit the anchorage-independent growth of the specified human cancer cell line.

Table 2: In Vivo Efficacy of RBC8 (a closely related analog)

| Animal Model | Cancer Cell Line | Treatment | Tumor Growth Inhibition |

| Xenograft Mice | H2122 (Human Lung Cancer) | 50 mg/kg/day | Significant inhibition observed |

Further in vivo studies with this compound are warranted to establish its efficacy profile.

Mechanism of Action: The Ral-RALBP1 Signaling Pathway

This compound exerts its anti-cancer effects by targeting the Ral signaling pathway, which is a critical downstream effector pathway of Ras, a frequently mutated oncogene in human cancers.

Ral-RALBP1 Signaling Pathway

Activated Ras proteins (in their GTP-bound state) activate Ral Guanine Nucleotide Exchange Factors (RalGEFs). RalGEFs, in turn, activate the RalA and RalB GTPases by promoting the exchange of GDP for GTP. Once activated, Ral-GTP binds to a variety of downstream effectors, including RALBP1. The interaction between Ral and RALBP1 is crucial for several cellular processes that promote tumorigenesis, such as endocytosis, cell migration, and invasion. This compound binds to an allosteric site on the GDP-bound form of Ral, preventing its interaction with RALBP1 and thereby inhibiting these downstream oncogenic processes.

Signaling Pathway Diagram

This compound inhibits the Ral-RALBP1 signaling pathway.

Conclusion

This compound is a promising small molecule inhibitor with a well-defined chemical structure and a clear mechanism of action. Its ability to disrupt the Ral-RALBP1 signaling pathway makes it a valuable tool for cancer research and a potential candidate for further drug development. The provided synthesis protocol and quantitative data serve as a foundational resource for researchers in the field of oncology and drug discovery. Further investigation into the pharmacokinetics, toxicity profile, and efficacy in a broader range of cancer models is essential to fully elucidate the therapeutic potential of this compound.

The Differential Biological Activity of RBC10 on RalA versus RalB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small GTPases RalA and RalB are highly homologous proteins that act as critical downstream effectors of Ras signaling pathways. Despite their similarities, they exhibit distinct and sometimes opposing roles in cellular processes, including proliferation, survival, and metastasis. Consequently, the differential targeting of RalA and RalB is of significant interest in cancer therapeutics. This technical guide provides an in-depth analysis of the biological activity of RBC10, a small molecule inhibitor of Ral GTPases, with a focus on its comparative effects on RalA and RalB. This document outlines quantitative data, detailed experimental methodologies for assessing Ral activation, and visual representations of the key signaling pathways modulated by these proteins.

Introduction to RalA, RalB, and this compound

RalA and RalB are members of the Ras superfamily of small GTPases that cycle between an active GTP-bound and an inactive GDP-bound state.[1] They are activated by Ral Guanine Nucleotide Exchange Factors (RalGEFs) downstream of Ras and are involved in a multitude of cellular functions.[2] While sharing 82% sequence homology, the distinct functions of RalA and RalB are attributed to differences in their C-terminal hypervariable regions, which influence their subcellular localization and effector protein interactions.[1]

This compound is a small molecule identified through in silico screening designed to bind to an allosteric site on the GDP-bound form of Ral.[3] Along with its analogs RBC6 and RBC8, this compound has been shown to inhibit the binding of Ral to its effector RalBP1, thereby impeding downstream signaling.[2][3][4] These compounds have demonstrated efficacy in reducing Ral-mediated cell spreading and anchorage-independent growth of cancer cells.[3][4]

Quantitative Data: Inhibitory Activity of RBC Compounds on RalA vs. RalB

Disclaimer: The following data is for RBC8 and is presented as an illustrative example of the activity of the RBC series of compounds. It may not be directly representative of this compound's specific activity.

| Compound | Target | Assay Type | IC50 (µM) | Cell Type | Reference |

| RBC8 | RalA | GST-RalBP1 Pulldown | 2.2 | Human Platelets | [5] |

| RBC8 | RalB | GST-RalBP1 Pulldown | 2.3 | Human Platelets | [5] |

The similar IC50 values for RBC8 against RalA and RalB suggest that this class of inhibitors may exhibit limited isoform specificity.[5] Further dedicated biochemical and cellular assays are required to definitively determine the differential inhibitory profile of this compound.

Experimental Protocols

Ral Activation Pulldown Assay

This protocol is a standard method to measure the levels of active, GTP-bound RalA or RalB in cell lysates. It utilizes the Ral-binding domain (RBD) of RalBP1, which specifically interacts with the GTP-bound form of Ral.

Materials:

-

GST-RalBP1-RBD beads (e.g., from Cytoskeleton, Inc. or prepared in-house)[6][7]

-

GTP Lysis Buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1% NP-40, 1 mM PMSF, 1% Aprotinin, 0.5 mM DTT)[7]

-

Wash Buffer (e.g., 1X MLB from Millipore)[8]

-

2X Laemmli reducing sample buffer

-

Antibodies: Anti-RalA or Anti-RalB

-

Positive Control: GTPγS (non-hydrolyzable GTP analog)

-

Negative Control: GDP

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluency and apply experimental conditions (e.g., treatment with this compound).

-

Wash cells with ice-cold PBS.

-

Lyse cells by adding ice-cold GTP Lysis Buffer and scraping.

-

Clarify lysates by centrifugation at 14,000 x g for 5-10 minutes at 4°C.[8]

-

Determine protein concentration of the supernatant (e.g., using Bradford assay).[7]

-

-

Affinity Pulldown:

-

Normalize cell lysates to a consistent protein concentration (typically 200-500 µg of total protein).

-

For positive and negative controls, incubate separate aliquots of lysate with GTPγS or GDP, respectively, prior to the pulldown.[8]

-

Add an appropriate amount of GST-RalBP1-RBD beads to each lysate sample.

-

Pellet the beads by centrifugation at 3,000-5,000 x g for 1 minute at 4°C.[6]

-

-

Washing and Elution:

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for either RalA or RalB.

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the bands.

-

The intensity of the band corresponds to the amount of active RalA or RalB in the initial cell lysate.

-

RalA Activity ELISA

This assay provides a quantitative measurement of active RalA in cell lysates in a high-throughput format.

Principle: A microplate is coated with the Ral-binding domain of RalBP1. Cell lysates containing active, GTP-bound RalA will bind to the immobilized RalBP1-RBD. The bound RalA is then detected using a specific primary antibody against RalA, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The addition of a substrate results in a colorimetric change that is proportional to the amount of active RalA, which can be quantified using a microplate reader.[3]

Abbreviated Protocol:

-

Plate Preparation: A 96-well microplate is pre-coated with recombinant RalBP1-RBD.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample Incubation: Cell lysates (prepared similarly to the pulldown assay) are added to the wells and incubated.

-

Washing: The plate is washed to remove unbound proteins.

-

Primary Antibody Incubation: A primary antibody specific for RalA is added to each well.

-

Washing: The plate is washed to remove unbound primary antibody.

-

Secondary Antibody Incubation: An HRP-conjugated secondary antibody is added.

-

Washing: The plate is washed to remove unbound secondary antibody.

-

Substrate Addition: A colorimetric substrate (e.g., TMB) is added.

-

Signal Detection: The reaction is stopped, and the absorbance is read at the appropriate wavelength.

-

Quantification: The amount of active RalA is determined by comparison to a standard curve.

Signaling Pathways and Visualization

RalA and RalB regulate distinct downstream signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate two key pathways that differentiate their functions.

Caption: RalA-mediated mitochondrial fission pathway during mitosis.

Caption: RalB-mediated cell survival pathway.

RalA Signaling in Mitochondrial Fission

During mitosis, Aurora A kinase phosphorylates RalA at serine 194.[9] This phosphorylation event promotes the localization of active, GTP-bound RalA to the mitochondria.[9] At the mitochondrial outer membrane, RalA recruits its effector RalBP1, which in turn recruits the dynamin-related protein 1 (Drp1).[9] This localized concentration of Drp1 facilitates mitochondrial fission, a process essential for the proper segregation of mitochondria into daughter cells.[9][10]

RalB Signaling in Cell Survival

In the context of oncogenic stress, RalB plays a crucial role in promoting cell survival by inhibiting apoptosis.[11] Active, GTP-bound RalB interacts with Sec5, a component of the exocyst complex.[11][12] This interaction leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[11][12] Activated TBK1 then initiates downstream signaling cascades that suppress apoptotic programs, thereby contributing to the survival of cancer cells.[11]

Conclusion

This compound and its related compounds represent a promising class of inhibitors targeting the Ral GTPases. While current data on the closely related compound RBC8 suggests limited isoform specificity between RalA and RalB, further investigation is required to fully characterize the differential effects of this compound. The distinct signaling pathways governed by RalA and RalB in processes such as mitochondrial dynamics and cell survival underscore the importance of developing isoform-selective inhibitors for targeted cancer therapy. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers dedicated to unraveling the complexities of Ral signaling and advancing the development of novel anti-cancer agents.

References

- 1. The RAL Enigma: Distinct Roles of RALA and RALB in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RAL Small G Proteins Are Clinically Relevant Targets in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of small molecules that target the Ral GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]

- 5. RalB Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 6. cytoskeleton.com [cytoskeleton.com]

- 7. Ral GTP Pulldown [bio-protocol.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. RalA and RalBP1 regulate mitochondrial fission at mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of RalB-Sec5-TBK1 function in human oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

Discovery and Characterization of RBC10: A Novel Inhibitor of the Ral GTPase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of RBC10, a small molecule inhibitor of the Ras-like (Ral) GTPases. The Ral signaling pathway is a critical mediator of tumorigenesis and metastasis, making it a compelling target for cancer therapeutics. This document details the quantitative data supporting the efficacy of this compound, the experimental protocols used in its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Ral GTPases and Their Role in Cancer

The Ral GTPases, comprising RalA and RalB, are members of the Ras superfamily of small GTPases.[1][2] They function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] In numerous human cancers, the Ral signaling pathway is aberrantly activated, often downstream of oncogenic Ras mutations.[1][2][3] This chronic activation drives various cellular processes that contribute to cancer progression, including cell proliferation, survival, and invasion.[1] Specifically, RalA has been implicated in anchorage-independent growth, while RalB is involved in cell survival and migration.[1] Given their crucial role in malignancy, the development of specific Ral inhibitors is a promising therapeutic strategy.

Discovery of this compound through Structure-Based Virtual Screening

This compound was identified through a structure-based virtual screening approach targeting a novel allosteric site on the GDP-bound form of Ral.[4][5] This strategy aimed to identify drug-like molecules that could bind to Ral and disrupt its function. The screening led to the identification of a series of compounds, including RBC6, RBC8, and this compound, which demonstrated the ability to inhibit the interaction of Ral with its effector protein, RALBP1.[4][5]

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound and related compounds were quantified through various cellular and biochemical assays. The following tables summarize the key quantitative data from these studies.

Table 1: Inhibition of RalA-Dependent Cell Spreading in Murine Embryonic Fibroblasts (MEFs)

| Compound | Concentration (µM) | Inhibition of Cell Spreading (%) |

| RBC6 | 15 | Data not explicitly quantified in text |

| RBC8 | 15 | Data not explicitly quantified in text |

| This compound | 15 | Data not explicitly quantified in text |

Note: While the publication states these compounds inhibit Ral-mediated cell spreading, specific percentage inhibition values for this compound at a given concentration are not provided in the abstract.[4][5]

Table 2: Inhibition of Anchorage-Independent Growth of Human Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) |

| H2122 (Lung Cancer) | RBC8 | ~2.5 |

| H358 (Lung Cancer) | RBC8 | ~5 |

| H460 (Lung Cancer) | RBC8 | >15 (Resistant) |

| Calu6 (Lung Cancer) | RBC8 | >15 (Resistant) |

| H2122 (Lung Cancer) | BQU57 (RBC8 derivative) | ~1 |

| H358 (Lung Cancer) | BQU57 (RBC8 derivative) | ~2.5 |

| H460 (Lung Cancer) | BQU57 (RBC8 derivative) | >15 (Resistant) |

| Calu6 (Lung Cancer) | BQU57 (RBC8 derivative) | >15 (Resistant) |

Note: The primary publication focuses more on RBC8 and its derivative BQU57 for the anchorage-independent growth assays.[6] Specific IC50 values for this compound are not detailed in the provided search results.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize this compound and its analogs.

RalA Activity ELISA

This assay was developed to measure the activity of RalA in living cells.[6]

-

Cell Culture: J82 human bladder cancer cells stably expressing FLAG-tagged RalA are cultured under standard conditions.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified duration.

-

Cell Lysis: Cells are lysed in a buffer compatible with immunoprecipitation and ELISA.

-

Affinity Capture: Cell lysates are added to 96-well plates pre-coated with RalBP1, an effector protein that selectively binds to active, GTP-bound RalA.

-

Detection: The captured FLAG-tagged RalA-GTP is detected using an anti-FLAG antibody conjugated to a reporter enzyme (e.g., HRP), followed by the addition of a chromogenic substrate.

-

Quantification: The absorbance is read using a plate reader, and the results are normalized to the total amount of RalA in the cell lysates.

Murine Embryonic Fibroblast (MEF) Spreading Assay

This cell-based assay is used to assess the effect of compounds on Ral-mediated cell spreading.[4][5][6]

-

Cell Seeding: Wild-type or caveolin-1 deficient MEF cells are seeded onto fibronectin-coated plates.

-

Compound Incubation: The cells are treated with the test compounds (e.g., 15 µM this compound) for 1 hour.[6]

-

Induction of Spreading: Cell spreading is induced by the addition of serum or specific growth factors.

-

Microscopy: After a defined period, the cells are fixed, stained, and visualized by microscopy.

-

Analysis: The extent of cell spreading is quantified by measuring the cell area or by morphological scoring.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cancer cells to proliferate in an environment that does not provide a solid substrate for attachment, a hallmark of transformed cells.[4][5][6]

-

Base Agar Layer: A layer of 0.6% agar in cell culture medium is prepared in 6-well plates.

-

Cell Suspension: A single-cell suspension of human cancer cells (e.g., H2122, H358) is prepared.

-

Top Agar Layer: The cells are mixed with 0.3% agar in culture medium containing various concentrations of the test compound (e.g., RBC8, BQU57). This mixture is then layered on top of the base agar.

-

Incubation: The plates are incubated for 2-4 weeks to allow for colony formation.[6]

-

Colony Staining and Counting: Colonies are stained with a vital dye (e.g., crystal violet) and counted either manually or using an automated colony counter.

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic involved in the study of this compound.

Caption: The Ral Signaling Pathway and Point of this compound Inhibition.

Caption: Workflow for the Discovery and Validation of this compound.

Conclusion

This compound represents a promising class of small molecule inhibitors that target the Ral GTPases.[4][5] Its discovery through a structure-based approach highlights the potential for developing targeted therapies against challenging cancer-related proteins. The characterization of this compound and its analogs has demonstrated their ability to inhibit key Ral-mediated processes, such as cell spreading and anchorage-independent growth, which are crucial for tumor progression and metastasis.[4][5] Further development and optimization of these compounds could lead to novel therapeutics for a range of Ral-dependent cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Ral signaling pathway in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. Discovery and characterization of small molecules that target the GTPase Ral [en-cancer.fr]

- 6. Discovery and characterization of small molecules that target the Ral GTPase - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ral GTPases in Tumorigenesis and Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ras-like (Ral) GTPases, comprising RalA and RalB, have emerged from the shadow of their well-studied Ras cousins to be recognized as critical independent mediators of oncogenesis and metastatic progression. Activated downstream of Ras and other oncogenic signals, Ral GTPases orchestrate a diverse array of cellular processes that are hallmarks of cancer, including proliferation, survival, invasion, and the remodeling of the tumor microenvironment. While sharing significant sequence homology, RalA and RalB exhibit distinct, sometimes opposing, and often cooperative functions in a cancer-type specific manner. This technical guide provides an in-depth exploration of the signaling networks governed by Ral GTPases, quantitative insights into their aberrant activity in various malignancies, and detailed protocols for key experimental methodologies essential for their study. The visualization of these complex pathways and workflows through detailed diagrams aims to facilitate a deeper understanding and spur the development of novel therapeutic strategies targeting this critical signaling nexus.

Introduction to Ral GTPases

RalA and RalB are small GTP-binding proteins that belong to the Ras superfamily. Like other GTPases, they function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance their intrinsic GTP hydrolysis activity.[1]

The significance of Ral GTPases in cancer is underscored by their position as key downstream effectors of the Ras oncogene, which is mutated in approximately 32% of all human cancers.[2] However, the Ral pathway can also be activated independently of Ras, highlighting its central role in integrating various oncogenic signals. Aberrant Ral signaling has been implicated in a wide range of human cancers, including pancreatic, lung, colorectal, and breast cancer.[2][3][4][5]

The Ral GTPase Signaling Network

The activation of Ral GTPases initiates a cascade of downstream signaling events through their interaction with a variety of effector proteins. These interactions are crucial for the execution of their diverse cellular functions.

Upstream Activation

Ral GTPases are primarily activated by a family of RalGEFs, several of which are direct binding partners of activated Ras.[5] This places Ral GTPases as a critical effector arm of Ras signaling. Other upstream activators include SRC tyrosine kinase and phospholipase C, linking Ral activation to a broader range of cell surface receptors and signaling pathways.

Downstream Effectors and Cellular Functions

Once activated, RalA and RalB engage a common set of effector proteins, yet often elicit distinct biological outcomes. This functional divergence is thought to be due to differences in their subcellular localization and their interaction with unique binding partners. The best-characterized Ral effectors include:

-

The Exocyst Complex (Sec5 and Exo84): The exocyst is an octameric protein complex involved in tethering vesicles to the plasma membrane during exocytosis. Both RalA and RalB interact with the Sec5 and Exo84 subunits of the exocyst, thereby regulating polarized membrane trafficking. This is crucial for processes such as cell migration, invasion, and cytokinesis.[2]

-

RalBP1 (Ral-binding protein 1): RalBP1 is a multifunctional protein that acts as a GAP for the Rho family GTPases Rac1 and Cdc42. By regulating the activity of these proteins, RalBP1 influences cytoskeletal dynamics, cell adhesion, and motility.[2]

-

Phospholipase D1 (PLD1): PLD1 is an enzyme that hydrolyzes phosphatidylcholine to generate the second messenger phosphatidic acid. The interaction of Ral GTPases with PLD1 is implicated in vesicular trafficking and membrane remodeling.[5]

-

TBK1 (TANK-binding kinase 1): RalB, through its interaction with the exocyst subunit Sec5, can activate TBK1, a kinase involved in innate immunity and cell survival pathways. This RalB-TBK1 axis is particularly important for the survival of tumor cells under stress.

The intricate signaling network originating from Ral GTPases is depicted in the following diagram:

Caption: Ral GTPase Signaling Pathway.

Quantitative Insights into Ral GTPase Dysregulation in Cancer

The aberrant activation of RalA and RalB is a common feature across various human cancers. The following tables summarize key quantitative findings from preclinical and clinical studies, highlighting the magnitude of Ral dysregulation and the impact of its inhibition.

Table 1: RalA and RalB Activation in Human Cancers

| Cancer Type | Finding | Fold Change/Percentage Increase | Reference |

| Colorectal Cancer | High levels of active RalA and RalB in patient-derived CRC tumor cell lines and tumor tissue compared to normal tissue. | Significantly increased GTP-RalA and total RalA expression relative to normal adjacent mucosa. GTP-RalB and total RalB somewhat increased. | [2][5] |

| Pancreatic Cancer | Elevated RalA and RalB activation in PDAC tumor cell lines and tumors. | RalA and RalB are more commonly activated in pancreatic tumor tissue than other Ras effector pathways. | [2] |

| Non-Small Cell Lung Cancer (NSCLC) | RalA is activated in NSCLC cell lines. | Significant enhancement of RalA activation in high CD44+ (cancer stem cell marker) cells. | [4] |

Table 2: Effects of RalA and RalB Inhibition on Tumorigenesis and Metastasis

| Cancer Type | Intervention | Effect | Quantitative Measurement | Reference |

| Lung Cancer (H2122 Xenograft) | RBC8 (Ral inhibitor) treatment | Inhibition of tumor growth | 50 mg/kg/day RBC8 significantly inhibited xenograft tumor growth. | [3] |

| Lung Cancer (H2122 Xenograft) | siRNA depletion of RalA and RalB | Inhibition of tumor growth | Dual knockdown of RalA and RalB inhibited xenograft tumor growth to a similar extent as RBC8. | [3] |

| Colorectal Cancer | Suppression of RalA | Reduced anchorage-independent growth | Reduced colony formation in soft agar for both KRAS and BRAF mutant cells. | [1] |

| Colorectal Cancer | Suppression of RalB | Increased anchorage-independent growth | Opposite effect to RalA suppression. | [1] |

| Breast Cancer (4T1 model) | Knockdown of RalA or RalB | Reduced spontaneous lung metastasis | Both knockdowns reduced metastasis, with RalA depletion showing a more dramatic reduction. | [5] |

Experimental Protocols for Studying Ral GTPase Activity

The study of Ral GTPase activation and function relies on a set of specialized biochemical and cell-based assays. This section provides detailed methodologies for two key experiments: the Ral pull-down assay for measuring GTP-bound Ral levels and the Bioluminescence Resonance Energy Transfer (BRET) assay for monitoring Ral activation in live cells.

Ral Pull-Down Assay

This assay is an in vitro method to determine the relative amount of active, GTP-bound RalA or RalB in cell or tissue lysates. It utilizes a recombinant protein containing the Ral-binding domain (RBD) of a Ral effector, such as RalBP1, which specifically binds to the GTP-bound conformation of Ral.

Experimental Workflow:

Caption: Ral Pull-Down Assay Workflow.

Detailed Methodology:

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat as required.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., containing 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease inhibitors).

-

Scrape cells and collect the lysate.

-

-

Lysate Clarification:

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant.

-

-

Affinity Precipitation:

-

Incubate the clarified lysate with agarose beads conjugated to the Ral-binding domain of RalBP1 for 1 hour at 4°C with gentle rocking.

-

-

Washing:

-

Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

-

Wash the beads three times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using specific antibodies against RalA or RalB.

-

Detect the signal using an appropriate chemiluminescence substrate and imaging system.

-

Quantify the band intensity to determine the relative amount of active Ral.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for Ral Activation

BRET is a powerful technique to monitor protein-protein interactions in living cells in real-time. To measure Ral activation, a BRET-based biosensor can be designed where Ral is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a Ral effector protein (e.g., the RBD of RalBP1) is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon Ral activation (GTP binding), it binds to the effector, bringing the donor and acceptor into close proximity, resulting in energy transfer and a measurable BRET signal.

Experimental Workflow:

Caption: BRET Assay Workflow for Ral Activation.

Detailed Methodology:

-

Construct Preparation:

-

Generate expression vectors encoding RalA or RalB fused to a BRET donor (e.g., Rluc) and the Ral-binding domain of RalBP1 fused to a BRET acceptor (e.g., YFP).

-

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with the donor and acceptor constructs using a suitable transfection reagent.

-

-

BRET Measurement:

-

24-48 hours post-transfection, replace the culture medium with a buffer suitable for BRET measurement (e.g., PBS with 0.1% glucose).

-

Treat the cells with the desired agonist or inhibitor and incubate for the appropriate time.

-

Add the luciferase substrate (e.g., coelenterazine) to the wells.

-

Immediately measure the luminescence signal at two different wavelengths using a BRET-compatible plate reader: one for the donor emission (e.g., ~480 nm for Rluc) and one for the acceptor emission (e.g., ~530 nm for YFP).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

An increase in the BRET ratio indicates an increase in the interaction between Ral and its effector, and thus an increase in Ral activation.

-

Therapeutic Targeting of Ral GTPases

The critical role of Ral GTPases in driving tumorigenesis and metastasis makes them attractive targets for therapeutic intervention. Several strategies are being explored to inhibit Ral signaling:

-

Direct Inhibition of Ral GTPases: Small molecules that bind to allosteric sites on Ral and lock it in an inactive conformation are in preclinical development.[3]

-

Inhibition of RalGEFs: Targeting the interaction between Ras and RalGEFs or the catalytic activity of RalGEFs represents another promising approach to block Ral activation.

-

Targeting Downstream Effectors: Disrupting the interaction between activated Ral and its key effectors, such as the exocyst complex or RalBP1, could selectively block the pro-oncogenic functions of Ral signaling.

Conclusion and Future Directions

Ral GTPases have unequivocally been established as key players in the complex landscape of cancer biology. Their multifaceted roles in promoting cell proliferation, survival, and metastasis, coupled with their frequent hyperactivation in a wide range of tumors, position them as high-value targets for the development of novel anti-cancer therapies. The distinct functions of RalA and RalB in different cancer contexts necessitate a nuanced approach to therapeutic targeting, with the potential for isoform-specific inhibitors offering a more precise and effective treatment strategy.

The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of Ral signaling. Future research should focus on further dissecting the context-dependent functions of RalA and RalB, identifying novel downstream effectors, and elucidating the mechanisms of resistance to Ral-targeted therapies. A deeper understanding of the intricate Ral signaling network will undoubtedly pave the way for the development of innovative and effective treatments for a broad spectrum of human cancers.

References

- 1. Activation and involvement of Ral ... | Article | H1 Connect [archive.connect.h1.co]

- 2. Differential involvement of RalA and RalB in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of small molecules that target the Ral GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of RalA signaling pathway in treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Initial Studies on RBM10 in Pancreatic Cancer Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the initial research concerning the role of RNA-binding motif protein-10 (RBM10) in the context of pancreatic cancer cell lines. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a visual representation of the associated signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on RBM10 in pancreatic cancer cell lines.

Table 1: RBM10 Expression in Pancreatic Cancer Cell Lines

| Cell Line | Relative RBM10 mRNA Expression | Relative RBM10 Protein Expression |

| PATU-8988 | Higher Expression | Higher Expression |

| PANC-1 | Higher Expression | Higher Expression |

| Other Lines | Lower Expression | Lower Expression |

Note: "Higher Expression" indicates that PATU-8988 and PANC-1 cells were selected for further experiments due to their comparatively greater endogenous RBM10 levels.[1]

Table 2: Effects of RBM10 Knockdown on Pancreatic Cancer Cell Lines

| Cell Line | Assay | Outcome of RBM10 Knockdown |

| PATU-8988 | CCK-8 Cell Viability | ~1.5-fold increase in viability |

| PANC-1 | CCK-8 Cell Viability | ~1.5-fold increase in viability |

| PATU-8988 | Colony Formation | Enhanced colony formation[2][3] |

| PANC-1 | Colony Formation | Enhanced colony formation[2][3] |

| PATU-8988 | Transwell Migration | Enhanced migration |

| PANC-1 | Transwell Migration | Enhanced migration |

Table 3: Impact of RBM10 Knockdown on the JAK-STAT Pathway

| Cell Line | Protein Assessed | Effect of RBM10 Knockdown |

| PATU-8988 & PANC-1 | Phosphorylated JAK1 (P-JAK1) | Increased Levels[2][3] |

| PATU-8988 & PANC-1 | Phosphorylated JAK2 (P-JAK2) | Increased Levels[2][3] |

| PATU-8988 & PANC-1 | Phosphorylated STAT3 (P-STAT3) | Increased Levels[1][2][3] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

1. Cell Lines and Culture

-

Cell Lines: Human pancreatic cancer cell lines PATU-8988 and PANC-1 were utilized for these experiments.[1]

-

Culture Conditions: Specific culture media and conditions (e.g., temperature, CO2 concentration) were maintained, though detailed specifics of the media composition are not provided in the initial reports.

2. RBM10 Knockdown

-

Method: Transfection was used to introduce constructs for RBM10 knockdown into PATU-8988 and PANC-1 cells.[1]

-

Validation: The successful knockdown of RBM10 was confirmed at both the mRNA and protein levels using RT-qPCR and Western blotting, respectively.[1]

3. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

-

Objective: To measure the relative mRNA expression levels of RBM10 and PD-1.[1]

-

Protocol:

-

Total RNA was extracted from the pancreatic cancer cell lines.

-

Reverse transcription was performed to synthesize complementary DNA (cDNA).

-

Quantitative PCR was carried out using primers specific for RBM10 and a reference gene for normalization.

-

The relative expression levels were calculated.

-

4. Western Blotting

-

Objective: To determine the protein levels of RBM10, P-JAK1, P-JAK2, and P-STAT3.[1]

-

Protocol:

-

Total protein was extracted from the cell lines.

-

Protein concentration was determined.

-

Equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane was incubated with a corresponding secondary antibody.

-

The protein bands were visualized using a detection reagent.

-

5. CCK-8 Cell Viability Assay

-

Objective: To assess the effect of RBM10 knockdown on cell proliferation.[1]

-

Protocol:

-

PATU-8988 and PANC-1 cells with and without RBM10 knockdown were seeded in 96-well plates.

-

At specified time points, CCK-8 solution was added to each well.

-

The plates were incubated to allow for the conversion of the WST-8 reagent into a colored formazan product by viable cells.

-

The absorbance was measured at a specific wavelength to quantify cell viability.

-

6. Colony Formation Assay

-

Objective: To evaluate the long-term proliferative capacity of single cells.[1]

-

Protocol:

-

A low density of cells (with and without RBM10 knockdown) was seeded in culture dishes.

-

The cells were cultured for an extended period, allowing individual cells to form colonies.

-

Colonies were fixed and stained.

-

The number of colonies was counted.

-

7. Transwell Migration Assay

-

Objective: To measure the migratory ability of the cancer cells.[1]

-

Protocol:

-

Cells were seeded in the upper chamber of a Transwell insert.

-

The lower chamber contained a chemoattractant.

-

After a set incubation period, non-migrated cells on the upper surface of the insert were removed.

-

Migrated cells on the lower surface were fixed, stained, and counted.

-

8. Co-culture with Natural Killer (NK) Cells

-

Objective: To investigate the impact of RBM10 deficiency in cancer cells on the tumor-killing ability of NK cells.[1]

-

Protocol:

-

Pancreatic cancer cells with RBM10 knockdown were co-cultured with NK cells.

-

The expression of PD-1 on NK cells was measured.

-

The cytotoxicity of NK cells against the cancer cells was assessed.

-

9. Treatment with JAK Pathway Inhibitor

-

Inhibitor: AZD1480 was used to block the JAK signaling pathway.[1][2][3]

-

Application: The inhibitor was applied to RBM10-knockdown cells to determine if the observed effects on proliferation, migration, and NK cell-mediated killing were dependent on the JAK-STAT pathway.[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway and the general experimental workflow described in the initial studies.

Caption: RBM10 inhibits the JAK-STAT pathway, reducing cancer cell proliferation, migration, and immune escape.

Caption: General workflow for investigating the role of RBM10 in pancreatic cancer cell lines.

References

- 1. RBM10 inhibits pancreatic cancer development by suppressing immune escape through PD-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RBM10 inhibits pancreatic cancer development by suppressing immune escape through PD-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using a Hypothetical Modulator of Red Blood Cell Function (Referred to as RBC10)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Red blood cells (RBCs) are crucial for oxygen transport and their dysfunction is implicated in numerous diseases. The study of compounds that modulate RBC function is a significant area of research for developing novel therapeutics. These application notes provide a comprehensive guide for utilizing a hypothetical compound, herein referred to as RBC10, in cell-based assays to investigate its effects on red blood cell physiology and relevant signaling pathways. The protocols outlined below are designed to be adaptable for various research and drug discovery applications.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of a compound like this compound requires knowledge of the intricate signaling pathways that regulate red blood cell function. Key pathways involved in RBC homeostasis include those controlling ion and water balance, cell volume, and deformability.[1] The adenylyl cyclase-cAMP system and calcium signaling are also critical in modulating RBC aggregation and deformability.[2][3] A potential mechanism for a compound like this compound could be the modulation of kinases or ion channels that affect these processes.

Below is a diagram illustrating a simplified signaling pathway relevant to red blood cell function that could be influenced by a compound such as this compound.

Caption: Simplified signaling cascade in a red blood cell.

Experimental Protocols

The following protocols provide a framework for assessing the impact of a compound like this compound on red blood cells.

Preparation of Red Blood Cells

A pure population of red blood cells is essential for accurate assay results.

Materials:

-

Whole blood collected in tubes with anticoagulant (e.g., EDTA, heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

RBC Lysis Buffer (optional, for removing contaminating leukocytes)[4]

-

Centrifuge

Protocol:

-

Collect whole blood from the chosen species.

-

Centrifuge the blood at 500 x g for 10 minutes at room temperature to separate plasma, buffy coat (leukocytes and platelets), and red blood cells.

-

Carefully aspirate and discard the plasma and buffy coat.

-

Resuspend the RBC pellet in 10 volumes of cold PBS.

-

Centrifuge at 500 x g for 5 minutes and discard the supernatant.

-

Repeat the wash step (steps 4 and 5) two more times to obtain a pure RBC suspension.

-

After the final wash, resuspend the RBCs in the desired assay buffer to the required cell density. A hemocytometer or an automated cell counter can be used for accurate cell counting.[5][6]

Cytotoxicity Assay

This assay determines the concentration range at which this compound may be toxic to red blood cells, measured by hemolysis.

Materials:

-

Washed RBC suspension

-

Assay buffer (e.g., PBS)

-

This compound stock solution

-

96-well microplate

-

Plate reader capable of measuring absorbance at 450 nm

Protocol:

-

Prepare a 2% (v/v) suspension of washed RBCs in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the RBC suspension to each well.

-

Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (buffer only) and a positive control for 100% hemolysis (e.g., 1% Triton X-100).

-

Incubate the plate at 37°C for a specified time (e.g., 1, 4, or 24 hours).

-

After incubation, centrifuge the plate at 800 x g for 10 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.

-

Calculate the percentage of hemolysis for each concentration of this compound.

RBC Deformability Assay

RBC deformability is crucial for passage through microcapillaries and can be assessed using techniques like ektacytometry.

Materials:

-

Washed RBC suspension

-

This compound

-

Ektacytometer or a microfluidic device

Protocol:

-

Incubate washed RBCs with various concentrations of this compound for a predetermined time.

-

Introduce the treated RBC suspension into the ektacytometer.

-

Apply a defined shear stress to the cells.

-

Measure the diffraction pattern of a laser beam passing through the cell suspension. The ellipticity of the pattern is the elongation index (EI), which is a measure of cell deformability.

-

Plot the EI as a function of shear stress for each this compound concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell-based assay using this compound.

Caption: General workflow for a red blood cell-based assay.

Data Presentation

Quantitative data from cell-based assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Human Red Blood Cells

| This compound Concentration (µM) | % Hemolysis (Mean ± SD, n=3) |

| 0 (Vehicle) | 1.2 ± 0.3 |

| 1 | 1.5 ± 0.4 |

| 10 | 2.1 ± 0.6 |

| 50 | 5.8 ± 1.2 |

| 100 | 15.3 ± 2.5 |

| Positive Control (Triton X-100) | 100 |

Table 2: Effect of this compound on RBC Deformability (Elongation Index at 3 Pa)

| This compound Concentration (µM) | Elongation Index (Mean ± SD, n=3) | % Change from Vehicle |

| 0 (Vehicle) | 0.45 ± 0.02 | 0 |

| 1 | 0.48 ± 0.03 | +6.7 |

| 10 | 0.52 ± 0.04 | +15.6 |

| 50 | 0.58 ± 0.05 | +28.9 |

| 100 | 0.41 ± 0.03 | -8.9 |

Conclusion

These application notes provide a foundational guide for researchers to design and execute cell-based assays to evaluate the effects of a hypothetical compound, this compound, on red blood cell function. By following these protocols and adapting them to specific research questions, scientists can generate robust and reproducible data to advance the understanding of RBC pathophysiology and aid in the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling pathways regulating red blood cell aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Effects of Different Signaling Pathways in Adenylyl Cyclase Stimulation on Red Blood Cells Deformability [frontiersin.org]

- 4. RBC Lysis Buffer (10X) | Cell Signaling Technology [cellsignal.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

Application Note & Protocol: Assessing the Effect of RBC10 on Anchorage-Independent Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of malignant cells.[1][2] Unlike normal cells, which require attachment to a solid surface to proliferate, cancer cells can grow and form colonies in a semi-solid medium, a trait that closely correlates with tumorigenicity in vivo. The soft agar colony formation assay is a stringent in vitro method to quantify this anchorage-independent growth and is widely used to evaluate the malignant potential of cells and the efficacy of anti-cancer agents.[1][3][4][5] This application note provides a detailed protocol for assessing the effect of a novel small molecule, RBC10, on the anchorage-independent growth of cancer cells using the soft agar assay. The protocol is designed to be a comprehensive guide for researchers in oncology and drug development.

Principle of the Assay

The soft agar assay involves embedding cancer cells in a semi-solid agar matrix, which prevents attachment-dependent cells from proliferating.[1][3][5][6][7] Transformed cells, however, can form colonies within this matrix. The number and size of these colonies are proportional to the tumorigenic potential of the cells. By treating the cells with a test compound like this compound, one can assess its ability to inhibit this hallmark of cancer.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

Cell Culture:

-

Soft Agar Assay:

-

Test Compound:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

-

Staining and Visualization:

-

Crystal Violet solution (0.005% in PBS)[3]

-

Microscope

-

Procedure:

-

Preparation of Agar Solutions:

-

5% Agar Solution: Dissolve 5g of agar powder in 100 ml of saline and autoclave at 121°C for 15 minutes. Place the sterile 5% agar solution in a 50°C water bath to keep it in a liquid state.[5]

-

2X Complete Medium: Prepare a 2X concentration of the complete cell culture medium.[6] Warm to 37°C before use.

-

-

Preparation of the Bottom Agar Layer:

-

In a sterile tube, mix equal volumes of the 5% agar solution (at 50°C) and the 2X complete medium (at 37°C) to create a final concentration of 2.5% agar in 1X complete medium.

-

Quickly pipette 1.5 ml (for 6-well plates) or 0.8 ml (for 12-well plates) of this mixture into each well of the tissue culture plate.[1][5]

-

Allow the bottom layer to solidify at room temperature for at least 30 minutes in a sterile hood.[1][5]

-

-

Preparation of the Top Agar-Cell Layer:

-

Cell Suspension: Harvest logarithmically growing cells by trypsinization. Resuspend the cells in complete medium and perform a cell count. Adjust the cell concentration as needed (e.g., 1 x 10³ cells/ml).[1][5]

-

Treatment Preparation: Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations. Also, prepare a vehicle control (e.g., DMSO) at the same dilution as the highest this compound concentration.

-

Cell-Agar Mixture: In separate sterile tubes for each condition (vehicle control and different concentrations of this compound), mix the cell suspension with the corresponding 2X this compound/vehicle solution and a low-melting-point agarose solution to achieve a final agar concentration of 0.3-0.4% and the desired final cell density and drug concentration.[3] A typical final volume per well is 1 ml for a 6-well plate. Keep the mixture at 37°C to prevent premature solidification.

-

-

Plating and Incubation:

-

Carefully overlay the solidified bottom agar layer with the top agar-cell mixture.

-

Allow the top layer to solidify at room temperature for about 30 minutes in the sterile hood.

-

Add 1 ml of complete medium (containing the appropriate concentration of this compound or vehicle) on top of the agar to prevent it from drying out.[1][5]

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-4 weeks.[3][8] The incubation period may vary depending on the cell line's growth rate.

-

Feed the cells twice a week by replacing the top medium with fresh medium containing the appropriate treatment.[3]

-

-

Colony Staining and Quantification:

-

After the incubation period, when colonies are visible, carefully remove the top medium.

-

Stain the colonies by adding 0.5 ml of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours at room temperature.

-

Gently wash the wells with PBS to remove excess stain.

-

Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of more than 50 cells.

-

The size of the colonies can also be measured using imaging software.

-

Data Presentation

Quantitative data from the soft agar assay should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Anchorage-Independent Colony Formation

| Treatment Group | Concentration (µM) | Average Number of Colonies (± SD) | Average Colony Size (µm²) (± SD) | % Inhibition of Colony Formation |

| Vehicle Control | 0 | 250 (± 25) | 15000 (± 1500) | 0% |

| This compound | 1 | 180 (± 20) | 12000 (± 1200) | 28% |

| This compound | 5 | 95 (± 12) | 8000 (± 950) | 62% |

| This compound | 10 | 30 (± 8) | 4500 (± 600) | 88% |

% Inhibition = [1 - (Number of colonies in treated group / Number of colonies in vehicle control)] x 100

Putative Signaling Pathway of this compound Target

While the specific target of this compound is under investigation, related compounds such as those targeting RBM10 have been shown to influence key cancer-related signaling pathways. RBM10 has been reported to inhibit lung adenocarcinoma cell proliferation via the RAP1/AKT/CREB signaling pathway.[9] The following diagram illustrates this putative pathway, which may be relevant to the mechanism of action of this compound.

Caption: Putative signaling pathway affected by this compound.

Experimental Workflow

The following diagram outlines the major steps in the protocol for assessing the effect of this compound on anchorage-independent growth.

Caption: Experimental workflow for the soft agar assay.

References

- 1. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 5. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis [en.bio-protocol.org]

- 9. researchgate.net [researchgate.net]

Application of RBC10 in Triple-Negative Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1][2] This necessitates the exploration of novel therapeutic avenues. One such emerging area of interest is the inhibition of the Ras-like (Ral) GTPase signaling pathway. The small molecule RBC10 has been identified as an inhibitor of this pathway, presenting a potential tool for both basic research and therapeutic development in the context of TNBC.

This compound is an anti-cancer agent that functions by inhibiting the binding of Ral proteins (RalA and RalB) to their downstream effector, RALBP1. This interaction is a critical node in a signaling cascade that influences tumor growth, cell spreading, and anchorage-independent proliferation.[1][2] While research has highlighted the potential of targeting the Ral pathway in TNBC, it is noteworthy that some studies suggest that early generation inhibitors like RBC8 (an analog of this compound) may exhibit off-target effects.[2] Nevertheless, this compound serves as a valuable chemical probe to dissect the role of Ral signaling in TNBC biology.

The Ral Signaling Pathway in Triple-Negative Breast Cancer

The Ral GTPases, RalA and RalB, are downstream effectors of the oncogenic Ras pathway. In TNBC, where Ras signaling is often hyperactivated, the Ral pathway plays a significant, albeit complex, role.[1][2] Emerging evidence indicates that RalA and RalB can have opposing functions in TNBC progression. RalA has been shown to promote tumor growth and metastasis, and its elevated expression is associated with a poorer prognosis in TNBC patients.[1] Conversely, RalB has been observed to have tumor-suppressive roles in some contexts, inhibiting cell migration and invasion.[1]

This compound, by preventing the interaction between Ral and RALBP1, disrupts the downstream signaling cascades that mediate these cellular processes. This makes this compound a useful tool to investigate the specific contributions of the Ral-RALBP1 axis to TNBC pathogenesis.

References

Application Notes: Investigating RalBP1 Effector Functions Using the Small Molecule Inhibitor RBC10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ral-binding protein 1 (RalBP1), also known as RLIP76, is a critical multifunctional effector protein downstream of the RalA and RalB GTPases.[1][2] The Ral GTPases are themselves key mediators in the Ras signaling pathway, which is frequently dysregulated in various human cancers.[1] RalBP1 is implicated in a diverse range of cellular processes, including endocytosis, mitochondrial fission, cell migration, and the transport of chemotherapeutic agents, making it a compelling target for therapeutic intervention.[1][3] Structurally, RalBP1 features a Ral-binding domain (RBD) and a RhoGAP domain, positioning it as a crucial link between Ras and Rho family signaling pathways.[2] The small molecule RBC10 has been identified as an inhibitor of Ral function, preventing its interaction with effector proteins like RalBP1.[1] This application note provides detailed protocols and data for utilizing this compound to investigate the diverse effector functions of RalBP1 in cancer biology and drug development.

Data Presentation

This compound and its analogs, such as RBC8, have been shown to effectively inhibit Ral-mediated cellular processes. The following table summarizes the inhibitory activity of RBC8, a closely related analog of this compound, on the anchorage-independent growth of human cancer cell lines. While specific IC50 values for this compound are not yet published, dose-response studies indicate its activity in the low micromolar range.[1]

| Compound | Cell Line | Assay | IC50 (µM) |

| RBC8 | H2122 (Lung Cancer) | Anchorage-Independent Growth | 3.5[1] |

| RBC8 | H358 (Lung Cancer) | Anchorage-Independent Growth | 3.4[1] |

| This compound | MEF (Murine Fibroblasts) | Cell Spreading | Effective in 0-15 µM range[1] |

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach for studying RalBP1 functions with this compound, the following diagrams are provided.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the impact of this compound on RalBP1-mediated functions.

RalA Activation ELISA

This enzyme-linked immunosorbent assay (ELISA) is designed to measure the activation of RalA in living cells by quantifying its binding to immobilized RalBP1.[1]

Materials:

-

J82 human bladder cancer cells stably expressing FLAG-tagged RalA[1]

-

6-well plates

-

Test compounds (this compound) and DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Lysis Buffer (50 mM Tris, pH 7.5, 200 mM NaCl, 1% Igepal ca-630, 10 mM MgCl2, and protease inhibitors)[1]

-

Recombinant RalBP1-coated 96-well plates

-

Anti-FLAG antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Seed J82-FLAG-RalA cells at a density of 800,000 cells per well in 6-well plates and incubate for 16 hours.[1]

-

Replace the medium with 500 µl of fresh medium containing the desired concentration of this compound or DMSO control.[1]

-

Incubate the cells for 1 hour at 37°C.[1]

-

Wash the cells with ice-cold PBS.[1]

-

Lyse the cells by adding 750 µl of ice-cold lysis buffer to each well.[1]

-

Clear the lysate by centrifugation.

-

Transfer the supernatants to RalBP1-coated 96-well plates.

-

Incubate to allow binding of active RalA to the immobilized RalBP1.

-

Wash the wells to remove unbound proteins.

-

Add anti-FLAG antibody to detect the captured FLAG-RalA.

-

Wash and add HRP-conjugated secondary antibody.

-

Wash and add TMB substrate.

-

Stop the reaction with stop solution and measure the absorbance at 450 nm using a microplate reader.

Cell Spreading Assay

This assay assesses the effect of this compound on Ral-mediated cell spreading, a process in which RalBP1 is involved.

Materials:

-

Murine Embryonic Fibroblasts (MEFs)

-

Fibronectin-coated coverslips or plates

-

Complete medium

-

This compound and DMSO control

-

Microscope with imaging capabilities

Procedure:

-

Plate MEFs on fibronectin-coated surfaces in the presence of various concentrations of this compound or DMSO.

-

Incubate for 1 hour to allow for cell attachment and spreading.[1]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain the actin cytoskeleton with phalloidin conjugated to a fluorescent dye.

-

Image the cells using a fluorescence microscope.

-

Quantify cell spreading by measuring the area of individual cells using image analysis software.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay measures the ability of cells to grow in a semisolid medium, a hallmark of cellular transformation, which is often dependent on Ral-RalBP1 signaling.[3]

Materials:

-

Cancer cell lines (e.g., H2122, H358)

-

6-well plates

-

Agar (for base and top layers)

-

2X cell culture medium

-

This compound and DMSO control

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Prepare the base layer: Mix 1% agar with 2X medium to a final concentration of 0.5% agar in 1X medium. Pipette 1.5 ml of this mixture into each well of a 6-well plate and allow it to solidify.

-

Prepare the top layer: Create a single-cell suspension of the cancer cells. Mix the cells in 0.7% agar and 2X medium to a final concentration of 5,000 cells per 1.5 ml of 0.35% agar in 1X medium.

-

Add treatment: Incorporate the desired concentration of this compound or DMSO into the top agar layer before plating.

-

Plate the cells: Carefully layer 1.5 ml of the cell-containing top agar onto the solidified base layer.

-

Incubate: Incubate the plates at 37°C in a humidified incubator for 10 to 30 days, feeding the cells twice a week with medium containing the respective treatments.

-

Quantify colonies: After the incubation period, stain the colonies with crystal violet and count the number of colonies formed per well using a microscope.

Conclusion

The small molecule inhibitor this compound serves as a valuable tool for dissecting the multifaceted roles of the RalBP1 effector protein. The protocols outlined in this application note provide a robust framework for researchers to investigate the impact of inhibiting the Ral-RalBP1 interaction on key cellular processes associated with cancer progression. By utilizing these methods, scientists can further elucidate the therapeutic potential of targeting this critical signaling node.

References

High-Throughput Screening Assays for Ral Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-like (Ral) small GTPases, RalA and RalB, are critical mediators of Ras-driven oncogenesis, playing key roles in tumor growth, metastasis, and survival.[1][2][3] Their activation is a downstream consequence of Ras activation, making them attractive targets for therapeutic intervention in a variety of cancers, including non-small cell lung cancer.[4] The development of small molecule inhibitors targeting Ral GTPases, such as RBC10, offers a promising avenue for cancer therapy.[1][2] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of Ral activity, with a focus on methodologies relevant to compounds like this compound.

Ral Signaling Pathway

The Ral signaling cascade is initiated downstream of the Ras oncogene. Activated Ras recruits and activates Ral Guanine Nucleotide Exchange Factors (RalGEFs), which in turn promote the exchange of GDP for GTP on Ral proteins, leading to their activation.[5][6][7] Once in their active, GTP-bound state, RalA and RalB interact with a range of downstream effector proteins to modulate various cellular processes. Key effectors include RalBP1 (also known as RLIP76), Sec5, and Exo84, which are involved in vesicle transport, endocytosis, and cytoskeletal dynamics.[6][8] This intricate network of interactions ultimately contributes to the malignant phenotype of cancer cells.

High-Throughput Screening Workflow for Ral Inhibitors

The identification of novel Ral inhibitors typically follows a multi-step screening funnel, beginning with a high-throughput primary screen to identify initial hits, followed by secondary and tertiary assays for validation and characterization.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative Ral inhibitors in various assays.

| Compound | Primary Assay | IC50 (µM) | Secondary Assay | IC50 (µM) | Tertiary Assay | IC50 (µM) | Reference |

| RBC8 | RalA Activity in Human Platelets | 2.2 | Anchorage-Independent Growth (H2122 cells) | 3.5 | - | - | [2][9] |

| RBC8 | RalB Activity in Human Platelets | 2.3 | Anchorage-Independent Growth (H358 cells) | 3.4 | - | - | [2][9] |

| This compound | RalA Activity ELISA | Data not available | MEF Cell Spreading | Dose-dependent inhibition observed | Anchorage-Independent Growth | Data not available | [1][2] |

| BQU57 | - | - | Anchorage-Independent Growth (H2122 cells) | 2.0 | - | - | [2] |

| BQU57 | - | - | Anchorage-Independent Growth (H358 cells) | 1.3 | - | - | [2] |

Experimental Protocols

Primary High-Throughput Screen: RalA Activity ELISA

This enzyme-linked immunosorbent assay (ELISA) is designed to quantify the amount of active, GTP-bound RalA in cells treated with potential inhibitors. The assay relies on the specific interaction between active RalA and its effector protein, RalBP1.[1][2]

Materials:

-

Cell Line: J82 human bladder cancer cells stably expressing FLAG-tagged RalA.[2]

-

Reagents:

-

Recombinant RalBP1 protein

-

Anti-FLAG antibody (for detection)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 0.25 M H₂SO₄)

-

Coating Buffer (e.g., 0.1 M Na-carbonate, pH 9.6)

-

Blocking Buffer (e.g., 5% skimmed milk in TBST)

-

Wash Buffer (TBST: Tris-buffered saline with 0.05% Tween 20)

-

Cell Lysis Buffer

-

-

Equipment:

-

96-well microplates

-

Microplate reader

-

Incubator

-

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well microplate with 100 µL of recombinant RalBP1 protein (concentration to be optimized, typically 1-10 µg/mL in coating buffer).

-

Incubate overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Cell Treatment and Lysis:

-

Seed FLAG-RalA expressing J82 cells in a separate 96-well plate and grow to confluency.

-

Treat the cells with the compound library at the desired concentrations for 1 hour.[2]

-

Lyse the cells directly in the wells using an appropriate lysis buffer.

-

-

Capture of Active RalA:

-

Transfer the cell lysates to the RalBP1-coated and blocked plate.

-

Incubate for 2 hours at 4°C to allow the capture of active FLAG-RalA.

-

Wash the plate five times with Wash Buffer.

-

-

Detection:

-

Add 100 µL of anti-FLAG antibody diluted in Blocking Buffer to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of HRP-conjugated secondary antibody diluted in Blocking Buffer.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

-

Signal Development and Reading:

-

Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stop the reaction by adding 50 µL of Stop Solution. The color will change to yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

Secondary Assay: Murine Embryonic Fibroblast (MEF) Cell Spreading Assay

This cell-based assay assesses the ability of compounds to inhibit RalA-dependent cell spreading on an extracellular matrix protein, fibronectin.[1][2]

Materials:

-

Cell Line: Wild-type Murine Embryonic Fibroblasts (MEFs).

-

Reagents:

-

Fibronectin

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Trypsin-EDTA

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., Phalloidin conjugated to a fluorescent dye to visualize the actin cytoskeleton)

-

-

Equipment:

-